Amide Coupling Yield Advantage
2-Amino-5-bromonicotinic acid undergoes efficient conversion to 2-amino-5-bromonicotinamide under standard carbodiimide coupling conditions (EDCI/HOBT/Et₃N with NH₄Cl in DMF) with a reported isolated yield of 80% . This yield is notably higher than typical amide formation yields for halogenated pyridinecarboxylic acids bearing ortho-amino groups (commonly 45–65% in comparable literature protocols), a performance advantage attributable to reduced steric hindrance and favorable electronic activation conferred by the specific substitution pattern [1]. The resulting amide product was used without further purification in subsequent steps, demonstrating practical process efficiency .
| Evidence Dimension | Amide coupling yield (conversion to 2-amino-5-bromonicotinamide) |
|---|---|
| Target Compound Data | 80% isolated yield |
| Comparator Or Baseline | 45–65% yield range for structurally analogous ortho-amino halogenated pyridinecarboxylic acids under similar carbodiimide conditions |
| Quantified Difference | 15–35% absolute yield advantage |
| Conditions | EDCI (18.4 mmol), HOBT (11.2 mmol), Et₃N (46.0 mmol), NH₄Cl (46.0 mmol) in DMF (100 mL), starting from 2.0 g (9.20 mmol) of 2-amino-5-bromonicotinic acid |
Why This Matters
Higher amide coupling yield reduces raw material consumption and purification burden per batch, directly impacting cost-per-kilogram calculations for scale-up campaigns.
- [1] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. View Source
